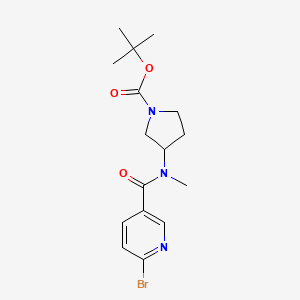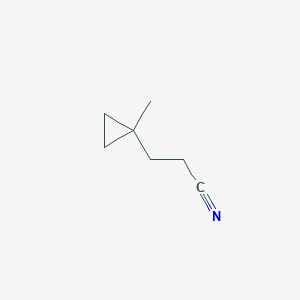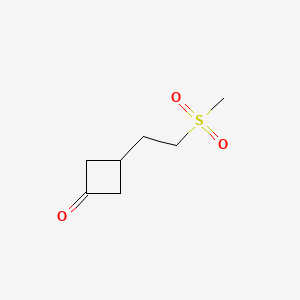
3-(2-Methanesulfonylethyl)cyclobutan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Methanesulfonylethyl)cyclobutan-1-one is a synthetic small-molecule compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its ability to selectively inhibit certain biological activities. The compound is characterized by a cyclobutanone ring substituted with a methanesulfonylethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methanesulfonylethyl)cyclobutan-1-one typically involves the reaction of cyclobutanone with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Cyclobutanone+Methanesulfonyl chloride→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Methanesulfonylethyl)cyclobutan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methanesulfonylethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclobutanone derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Methanesulfonylethyl)cyclobutan-1-one is widely used in scientific research due to its ability to inhibit histone deacetylase (HDAC) activity. This makes it valuable in studies related to epigenetics, cancer research, and drug development. The compound’s selective inhibition of HDACs allows researchers to investigate the role of histone acetylation in gene expression and cellular processes.
Wirkmechanismus
The compound exerts its effects by binding to the active site of histone deacetylases, thereby inhibiting their activity. This inhibition leads to an increase in histone acetylation levels, resulting in changes in gene expression. The molecular targets include various HDAC isoforms, and the pathways involved are related to chromatin remodeling and transcriptional regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mocetinostat: Another HDAC inhibitor with a similar mechanism of action.
Vorinostat: A well-known HDAC inhibitor used in cancer therapy.
Panobinostat: A potent HDAC inhibitor with broad-spectrum activity.
Uniqueness
3-(2-Methanesulfonylethyl)cyclobutan-1-one is unique due to its specific chemical structure, which provides selective inhibition of certain HDAC isoforms. This selectivity makes it a valuable tool in research focused on understanding the specific roles of different HDACs in cellular processes.
Eigenschaften
Molekularformel |
C7H12O3S |
|---|---|
Molekulargewicht |
176.24 g/mol |
IUPAC-Name |
3-(2-methylsulfonylethyl)cyclobutan-1-one |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
ZWKUJLCEOMOYAL-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)CCC1CC(=O)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


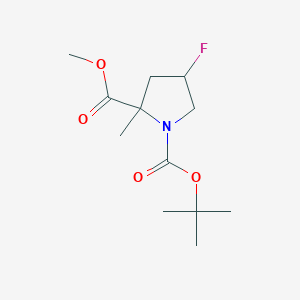
![2-(4-{[(Tert-butoxy)carbonyl]amino}-3-methoxyphenyl)-2-methylpropanoic acid](/img/structure/B13484964.png)
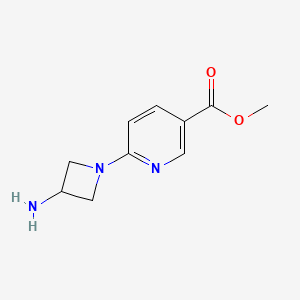
![Methyl 6-chloro-2-methylfuro[2,3-b]pyridine-3-carboxylate](/img/structure/B13484978.png)
![1-[4-(difluoromethyl)-1-methoxycyclohexyl]methanamine hydrochloride, Mixture of diastereomers](/img/structure/B13484999.png)
![2,2-Difluoro-2-{2-[3-fluoro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B13485008.png)
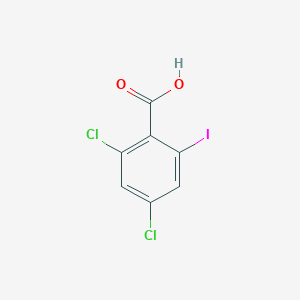
![5-Acetyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B13485022.png)
